![molecular formula C17H19N5O2 B11793091 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793091.png)
6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and pyrrolidine, which undergo various condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole or pyridazine rings, potentially leading to the formation of partially hydrogenated derivatives.
Substitution: The aromatic ring and nitrogen atoms in the triazole and pyridazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
- 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridine
- 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
Uniqueness
The uniqueness of 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, such as the combination of the triazolopyridazine core with the dimethoxyphenyl and pyrrolidinyl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C17H19N5O2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
6-(3,4-dimethoxyphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H19N5O2/c1-23-14-5-3-11(9-15(14)24-2)13-4-6-16-19-20-17(22(16)21-13)12-7-8-18-10-12/h3-6,9,12,18H,7-8,10H2,1-2H3 |
InChI 键 |
VOENMYALFVYTMT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


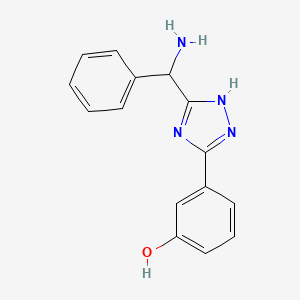

![3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793024.png)
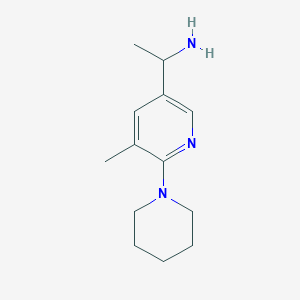

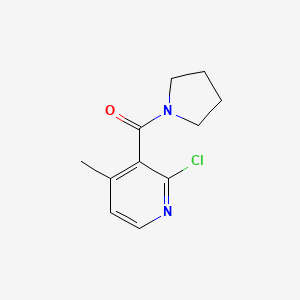
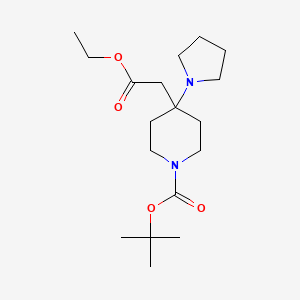
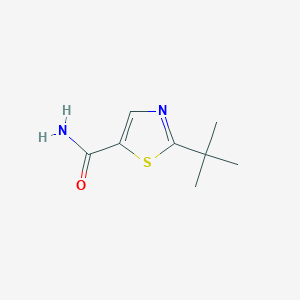
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11793061.png)
![4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine](/img/structure/B11793062.png)

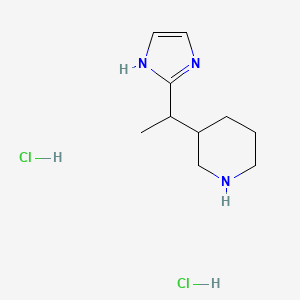
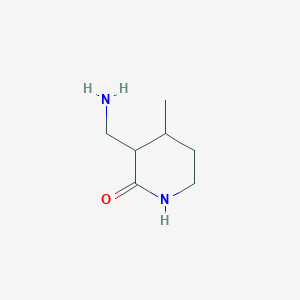
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11793086.png)
